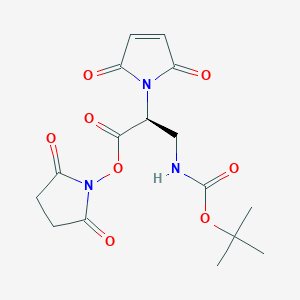

Mal-L-Dap(Boc)-OSu

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C16H19N3O8 |

|---|---|

Molekulargewicht |

381.34 g/mol |

IUPAC-Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C16H19N3O8/c1-16(2,3)26-15(25)17-8-9(18-10(20)4-5-11(18)21)14(24)27-19-12(22)6-7-13(19)23/h4-5,9H,6-8H2,1-3H3,(H,17,25)/t9-/m0/s1 |

InChI-Schlüssel |

NNUFGAKJIDSIFG-VIFPVBQESA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)ON1C(=O)CCC1=O)N2C(=O)C=CC2=O |

Kanonische SMILES |

CC(C)(C)OC(=O)NCC(C(=O)ON1C(=O)CCC1=O)N2C(=O)C=CC2=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Mal-L-Dap(Boc)-OSu: Structure, Properties, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-L-Dap(Boc)-OSu, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This document details its chemical structure, physicochemical properties, and outlines key experimental protocols for its synthesis and application.

Introduction to this compound

This compound, or (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid N-hydroxysuccinimide ester, is a specialized amino acid derivative designed for advanced bioconjugation. It features a maleimide (B117702) group for thiol-selective modification and an N-hydroxysuccinimide (OSu) ester for efficient reaction with primary amines. A key innovation in its design is the diaminopropionic acid (Dap) core, which, after conjugation and subsequent deprotection of the Boc group, facilitates an intramolecular hydrolysis of the initial thiosuccinimide linkage. This "self-stabilization" mechanism converts the reversible maleimide-thiol adduct into a stable, irreversible bond, significantly enhancing the in-vivo stability of the resulting bioconjugate.

Chemical Structure and Properties

The structure of this compound combines a maleimide moiety, an L-diaminopropionic acid backbone with a Boc-protected amine, and an NHS ester activated carboxyl group.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | Mal-L-Dap(Boc)-OH | Mal-L-Dap(Boc)-OH·DCHA |

| Synonyms | (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid N-hydroxysuccinimide ester | Mal-Dap(Boc)-OH | Mal-Dap(Boc)·DCHA, (S)-Maleoyl-DPR(Boc)-OH·DCHA |

| CAS Number | 1703778-79-3[1] | 1491152-23-8 | 1491152-23-8[2] |

| Molecular Formula | C16H19N3O8[1] | C12H16N2O6 | C24H39N3O6[2] |

| Molecular Weight | 381.34 g/mol [1] | 284.27 g/mol | 465.6 g/mol |

| Appearance | White to off-white solid (inferred) | White crystalline powder | White crystalline powder |

| Purity | >95% (typical) | >96% | ≥ 99.7% (Chiral HPLC) |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Soluble in organic solvents | Soluble in Methanol |

| Storage Conditions | -20°C for long-term storage | 0 - 8 °C | 0 - 8 °C |

| Optical Rotation | Not specified | Not specified | [a]D20 = -37 to -43 º (C=1 in MeOH) |

Experimental Protocols

Synthesis of this compound

This protocol describes the activation of the carboxylic acid of Mal-L-Dap(Boc)-OH to its N-hydroxysuccinimide ester.

Materials:

-

Mal-L-Dap(Boc)-OH

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dioxane or Dimethoxyethane (DME)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate (B1210297) (EtOAc)

-

Hexanes

-

Magnesium Sulfate (MgSO4)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Mal-L-Dap(Boc)-OH (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous dioxane or DME.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the reaction mixture dropwise with constant stirring.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude this compound by recrystallization or silica (B1680970) gel chromatography.

Bioconjugation of this compound to a Thiol-Containing Biomolecule (e.g., Antibody)

This protocol outlines the conjugation of the maleimide group of this compound to a reduced antibody, followed by Boc deprotection to facilitate self-stabilization.

Part A: Antibody Reduction

-

Prepare the antibody in a suitable buffer such as phosphate-buffered saline (PBS) at a pH of ~7.4, containing a chelating agent like EDTA.

-

To generate free thiol groups, reduce the interchain disulfide bonds by adding a controlled molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).

-

Incubate the reaction mixture for 30-60 minutes at room temperature under an inert atmosphere.

-

Remove the excess reducing agent by size-exclusion chromatography (SEC) or dialysis.

Part B: Conjugation Reaction

-

Immediately after purification, add a 10-20 fold molar excess of this compound (dissolved in a minimal amount of a water-miscible organic solvent like DMSO) to the reduced antibody solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the antibody-Mal-L-Dap(Boc) conjugate from the unreacted linker using SEC.

Part C: Boc Deprotection and Intramolecular Hydrolysis

-

To the purified conjugate, add a solution of 50% (v/v) trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

-

Incubate at room temperature for 5-10 minutes.

-

Neutralize the reaction by adding a neutralization buffer (e.g., PBS at pH 7.4). The exposed amine will catalyze the hydrolysis of the thiosuccinimide ring.

-

Purify the final, stabilized bioconjugate using SEC to remove deprotection reagents and byproducts.

Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and the overall workflow for creating a stable bioconjugate using this compound.

Caption: Synthesis of this compound from its carboxylic acid precursor.

Caption: Workflow for bioconjugation and stabilization using this compound.

Chemical Reactivity and Stability

Maleimide Group

The maleimide group of this compound exhibits high reactivity towards thiol groups, typically found in cysteine residues of proteins. This reaction proceeds optimally at a pH range of 6.5-7.5. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to deconjugation. The key feature of the Mal-L-Dap(Boc) linker is to overcome this instability through intramolecular hydrolysis.

N-Hydroxysuccinimide (OSu) Ester

The OSu ester is a highly efficient activating group for carboxylic acids, enabling their reaction with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a peptide/protein) to form stable amide bonds. The reaction is most efficient at a pH of 8.0-9.0. A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency. The half-life of hydrolysis for NHS esters is approximately 4-5 hours at pH 7.0 and decreases to about 10 minutes at pH 8.6.

Conclusion

This compound is a sophisticated and highly valuable tool in the field of bioconjugation. Its unique self-stabilizing mechanism addresses the critical issue of linker stability in vivo, making it an excellent choice for the development of robust and effective antibody-drug conjugates and other targeted therapeutics. The detailed protocols and chemical properties outlined in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this advanced crosslinker in their work.

References

The Pivotal Role of Mal-L-Dap(Boc)-OSu in Advancing Antibody-Drug Conjugate Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The intricate design of an ADC, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, dictates its efficacy and safety profile. Central to this design is the linker, which must remain stable in systemic circulation and efficiently release the payload within the target cancer cell. This whitepaper provides a comprehensive technical overview of Mal-L-Dap(Boc)-OSu, a cutting-edge linker precursor that addresses a critical instability issue inherent in traditional maleimide-based conjugation chemistries, thereby paving the way for the development of more stable and effective ADCs.

The Challenge of Linker Stability in ADCs

A significant hurdle in ADC development has been the stability of the linkage between the antibody and the cytotoxic drug.[1][2] Maleimide-based linkers are widely employed for their efficient conjugation to thiol groups on cysteine residues of antibodies. However, the resulting thiosuccinimide bond is susceptible to a retro-Michael reaction, especially in the presence of plasma thiols like albumin.[3] This premature cleavage of the linker leads to the off-target release of the potent payload, diminishing the therapeutic index of the ADC and increasing systemic toxicity.[3][]

This compound: A Solution for Enhanced Stability

This compound is a heterobifunctional linker that offers a sophisticated solution to the instability of conventional maleimide (B117702) linkers. Its structure incorporates a diaminopropionic acid (Dap) moiety, which is the key to its enhanced stability.

Mechanism of Action: Intramolecular Catalytic Hydrolysis

The innovative mechanism of this compound-derived linkers involves a self-hydrolyzing feature. After the maleimide group reacts with a thiol on the antibody to form the initial thiosuccinimide linkage, the tert-butyloxycarbonyl (Boc) protecting group on the Dap residue is removed. The newly exposed primary amine is strategically positioned to act as an intramolecular catalyst, facilitating the hydrolysis of the adjacent thiosuccinimide ring. This ring-opening results in the formation of a stable and irreversible amide-acid linkage, which is resistant to the retro-Michael reaction. This process significantly enhances the in vivo stability of the ADC, preventing premature drug deconjugation.

Figure 1: General mechanism of action for an antibody-drug conjugate.

Quantitative Comparison of Linker Stability

The enhanced stability of ADCs utilizing diaminopropionic acid-based linkers has been demonstrated in preclinical studies. A direct comparison with conventional linkers, such as those derived from succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), highlights a significant reduction in payload loss over time.

| Linker Type | ADC | % Payload Loss (Day 3) | % Payload Loss (Day 7) | Data Source |

| Self-Stabilizing Maleimide | anti-CD30-DPR-MMAE | ~10% | <15% | |

| Conventional Maleimide | anti-CD30-mc-MMAE | ~50% | ~65% | |

| Table 1: In vivo stability comparison of a self-stabilizing maleimide ADC versus a conventional maleimide ADC in a rat model. The data demonstrates significantly lower payload loss for the ADC with the self-stabilizing linker. |

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a drug-linker construct using this compound and its subsequent conjugation to a monoclonal antibody.

Solid-Phase Synthesis of the Drug-Linker Moiety

This protocol outlines the general steps for assembling a linker-payload construct on a solid support.

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-protected amino acids (including the payload or a spacer)

-

Mal-L-Dap(Boc)-OH

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection reagent: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail (e.g., high concentration of TFA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM.

-

First Amino Acid Loading: Couple the first Fmoc-protected amino acid of the payload or spacer to the resin.

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group with 20% piperidine in DMF to expose the free amine.

-

Coupling Cycle: a. Activate the carboxyl group of the next amino acid (e.g., Mal-L-Dap(Boc)-OH) using a coupling reagent like HBTU/HOBt. b. Add the activated amino acid to the resin and allow the coupling reaction to proceed. c. Wash the resin thoroughly with DMF and DCM.

-

Chain Elongation: Repeat the deprotection and coupling steps until the desired drug-linker sequence is assembled.

-

Cleavage: Cleave the final construct from the resin using a cleavage cocktail containing a high concentration of TFA.

-

Purification: Purify the crude drug-linker construct using reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 2: Experimental workflow for ADC synthesis and stabilization.

Antibody Reduction and Conjugation

This protocol describes the generation of free thiol groups on the antibody and subsequent conjugation with the drug-linker construct.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH ~7.4 with EDTA)

-

Reducing agent: tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT)

-

Purified drug-linker construct

-

Quenching reagent (e.g., N-acetylcysteine)

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO)

-

Purification column: Size-exclusion chromatography (SEC)

Procedure:

-

Antibody Preparation: Prepare the mAb in a suitable buffer containing EDTA to chelate trace metals.

-

Disulfide Reduction: Reduce the interchain disulfide bonds of the mAb by incubation with a controlled molar excess of TCEP or DTT to generate a desired number of free thiol groups per antibody.

-

Removal of Reducing Agent: Remove the excess reducing agent by buffer exchange using an SEC column or a centrifugal concentrator.

-

Conjugation Reaction: a. Dissolve the purified drug-linker construct in DMSO. b. Add the drug-linker solution to the reduced antibody solution. The reaction is typically performed at 4°C or room temperature for 1-2 hours.

-

Capping (Optional): Quench any unreacted thiols on the antibody by adding a capping agent like N-acetylcysteine.

-

Purification: Purify the resulting ADC from the unconjugated drug-linker and other reaction components using SEC.

Boc Deprotection and Linker Stabilization

This final step unmasks the primary amine on the Dap moiety to facilitate the stabilizing intramolecular hydrolysis.

Materials:

-

Purified ADC with Boc-protected linker

-

Deprotection reagent: Trifluoroacetic acid (TFA)

-

Solvent: Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve the purified ADC in DCM.

-

Acid Addition: Add TFA to the solution. The concentration and reaction time should be optimized for the specific ADC.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS).

-

Work-up: Remove the solvent and excess TFA in vacuo. Buffer exchange into a neutral pH buffer will facilitate the rapid intramolecular hydrolysis of the thiosuccinimide ring.

Characterization of the Final ADC

The final ADC product must be thoroughly characterized to determine key quality attributes.

| Parameter | Analytical Technique(s) |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) |

| Purity | Size-Exclusion Chromatography (SEC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) |

| Aggregation | Size-Exclusion Chromatography (SEC) |

| In Vitro Potency | Cell-based cytotoxicity assays |

| In Vivo Efficacy | Xenograft tumor models |

| Table 2: Key parameters and analytical techniques for ADC characterization. |

Conclusion

The development of stable and effective ADCs is paramount for advancing targeted cancer therapy. This compound and the resulting self-hydrolyzing maleimide linkers represent a significant step forward in addressing the inherent instability of traditional maleimide-based conjugation chemistries. The intramolecular catalytic hydrolysis mechanism leads to the formation of a highly stable amide-acid linkage, minimizing premature payload release and potentially improving the therapeutic index of ADCs. The detailed protocols and characterization methods outlined in this guide provide a framework for researchers and drug development professionals to leverage this innovative linker technology in the creation of next-generation antibody-drug conjugates with enhanced stability and therapeutic potential.

References

The Principle of Thiol-Maleimide Reactions Using Mal-L-Dap(Boc)-OSu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Mal-L-Dap(Boc)-OSu linker and its application in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). It details the core principles of the thiol-maleimide reaction, the inherent instability of the resulting conjugate, and the innovative intramolecular stabilization mechanism offered by the diaminopropionic acid (Dap) moiety. This guide includes structured quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of this advanced linker technology.

Core Principle: The Thiol-Maleimide Michael Addition

The foundation of this conjugation chemistry is the Michael addition reaction between a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide, and the electron-deficient carbon-carbon double bond of a maleimide (B117702).[1][2] This reaction is highly efficient and selective for thiols under mild, near-neutral pH conditions, making it a cornerstone of bioconjugation.[3][4]

The reaction proceeds via a nucleophilic attack by the deprotonated thiolate anion (RS⁻) on the maleimide ring, forming a stable covalent thioether bond, specifically a thiosuccinimide linkage.[1] The speed and selectivity of this reaction are highly dependent on the pH of the reaction buffer.

The Challenge: Instability of the Thiosuccinimide Linkage

Despite its widespread use, the thiosuccinimide bond formed through the thiol-maleimide reaction is susceptible to a retro-Michael reaction. This reversal is particularly problematic in vivo, where endogenous thiols such as glutathione (B108866) and albumin are present in high concentrations. This can lead to thiol exchange, resulting in the premature cleavage of the conjugated payload from the antibody. This "deconjugation" can significantly reduce the therapeutic efficacy of an ADC and lead to off-target toxicity from the released drug.

The Solution: Intramolecular Hydrolysis with this compound

The this compound linker is engineered to overcome this instability. It incorporates a diaminopropionic acid (Dap) moiety adjacent to the maleimide group. The key feature is a Boc (tert-butyloxycarbonyl) protected primary amine on the Dap residue. The overall stabilization process occurs in a staged manner:

-

Conjugation: The maleimide group reacts with a thiol on the target protein to form the initial, reversible thiosuccinimide linkage.

-

Deprotection: The Boc protecting group is removed from the Dap amine using a strong acid, typically trifluoroacetic acid (TFA).

-

Stabilization: The newly exposed primary amine is strategically positioned to act as an intramolecular catalyst, promoting the hydrolysis of the adjacent thiosuccinimide ring. This ring-opening reaction forms a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction, thus rendering the linkage permanent and highly stable in plasma.

This self-stabilizing mechanism is a critical advancement for creating robust and effective ADCs.

Quantitative Data Overview

The efficiency and stability of the conjugation and stabilization processes are influenced by several factors. The following tables summarize key quantitative data gathered from various studies.

Table 1: Reaction Conditions for Thiol-Maleimide Conjugation

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | Balances reaction rate and selectivity. Below pH 6.5, the concentration of reactive thiolate is low. Above pH 7.5, maleimide hydrolysis and reaction with amines (e.g., lysine) increase. |

| Maleimide:Thiol Molar Ratio | 2:1 to 5:1 | An excess of the maleimide-linker ensures efficient conjugation to the available thiols on the antibody. |

| Reaction Time | 30 min - 2 hours | Reaction is typically rapid at room temperature. |

| Temperature | Room Temperature (20-25°C) | Mild conditions are sufficient and preserve protein integrity. |

Table 2: Hydrolysis and Stability Data of Maleimide Conjugates

| Maleimide Type / Condition | Half-life (t½) of Hydrolysis | Notes |

| N-alkyl thiosuccinimide (post-conjugation) | 27 hours (at pH 7.4, 37°C) | Represents a conventional, non-stabilized linker. |

| N-aryl thiosuccinimide (post-conjugation) | 1.5 hours (at pH 7.4, 37°C) | Electron-withdrawing groups on the nitrogen accelerate hydrolysis. |

| "Self-hydrolysing" Dap-based conjugate | 2.0 - 2.6 hours | Demonstrates the rapid, catalyzed hydrolysis that leads to stabilization. |

| Stabilized (hydrolyzed) Dap-based ADC | No measurable drug loss over 2 weeks | In a buffer containing N-acetyl cysteine, highlighting the stability against thiol exchange. |

| Conventional (non-stabilized) ADC | ~50% drug loss over 2 weeks | Under the same conditions as the stabilized ADC, showing significant payload loss. |

Experimental Protocols

The following sections provide a detailed, multi-stage protocol for the synthesis of a stabilized antibody-drug conjugate using a this compound-based linker.

Stage 1: Synthesis of the Drug-Linker Moiety

The first step involves creating the drug-linker construct. The Mal-L-Dap(Boc)-OSu part of the reagent is critical here. The OSu (N-hydroxysuccinimide) is a highly reactive ester that readily forms a stable amide bond with a primary amine on the cytotoxic drug payload.

Materials:

-

Drug payload with a primary amine group

-

This compound

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))

Procedure:

-

Dissolve the amine-containing drug payload in anhydrous DMF or DMSO.

-

Add a 1.1 to 1.5 molar excess of this compound to the drug solution.

-

Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours or until the reaction is complete, monitoring by LC-MS.

-

Purify the resulting Drug-NH-CO-Dap(Boc)-Mal construct using reverse-phase HPLC.

-

Lyophilize the purified product to obtain a stable powder.

Stage 2: Antibody Reduction

This protocol generates free thiol groups on the antibody by reducing its interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation Buffer: Degassed PBS (pH 7.2-7.4) containing 1-2 mM EDTA.

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Prepare the mAb at a concentration of 2-10 mg/mL in degassed PBS.

-

Add a 10-fold molar excess of TCEP solution to the antibody solution.

-

Incubate the reaction for 30 minutes at room temperature under an inert atmosphere (e.g., nitrogen) to prevent re-oxidation.

-

Immediately remove excess TCEP by passing the solution through a pre-equilibrated desalting column, exchanging the buffer into the fresh, degassed Conjugation Buffer.

-

Determine the concentration of the reduced antibody via UV absorbance at 280 nm.

Stage 3: Conjugation of Drug-Linker to Antibody

This stage involves the core thiol-maleimide reaction.

Materials:

-

Reduced antibody from Stage 2

-

Purified Drug-NH-CO-Dap(Boc)-Mal from Stage 1

-

Anhydrous DMSO

-

Conjugation Buffer (as above)

Procedure:

-

Prepare a 10 mM stock solution of the drug-linker construct in anhydrous DMSO immediately before use.

-

Add a 10-20 fold molar excess of the drug-linker stock solution to the reduced antibody solution with gentle stirring. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent antibody denaturation.

-

Protect the reaction from light and incubate for 2 hours at room temperature.

-

Purify the ADC-Dap(Boc) conjugate to remove unreacted drug-linker using size-exclusion chromatography (SEC) or a centrifugal concentrator.

Stage 4: Boc Deprotection and Intramolecular Hydrolysis

This final stage unmasks the amine on the Dap linker to catalyze the stabilizing hydrolysis.

Materials:

-

Purified ADC-Dap(Boc) conjugate from Stage 3

-

Deprotection Solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Neutralization Buffer (e.g., PBS, pH 7.4)

-

Purification system (SEC or centrifugal concentrator)

Procedure:

-

If the conjugate is in an aqueous buffer, it may need to be lyophilized or solvent-exchanged first.

-

Add the TFA/DCM solution to the ADC-Dap(Boc) conjugate to dissolve it.

-

Incubate at room temperature for 5-10 minutes.

-

Neutralize the reaction by adding the Neutralization Buffer. This brings the pH back to neutral, allowing the now-exposed amine to catalyze the rapid hydrolysis of the thiosuccinimide ring.

-

Purify the final, stabilized ADC using SEC or a centrifugal concentrator to remove deprotection reagents and byproducts.

-

Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

Visualizations

Thiol-Maleimide Reaction and Stabilization Pathway

Caption: Reaction pathway for thiol-maleimide conjugation and subsequent stabilization.

Experimental Workflow for ADC Synthesis

Caption: High-level experimental workflow for creating a stabilized ADC.

Logical Relationship of Linker Stabilization

References

An In-depth Technical Guide to Mal-L-Dap(Boc)-OSu for Beginners in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Maleimide-L-Diaminopropionic acid (Boc)-N-hydroxysuccinimide ester (Mal-L-Dap(Boc)-OSu), a cutting-edge linker used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). This document will delve into the core principles of its application, from its chemical properties to detailed experimental protocols and data-driven insights into its performance.

Introduction to this compound in Bioconjugation

This compound is a heterobifunctional crosslinker designed to create highly stable bioconjugates. It features a maleimide (B117702) group for covalent attachment to thiol-containing molecules like cysteine residues on antibodies, and an N-hydroxysuccinimide (OSu) ester for reaction with a payload molecule. The key innovation of the Mal-Dap(Boc) platform is the diaminopropionic acid (Dap) moiety, which, after deprotection of the Boc group, facilitates an intramolecular hydrolysis of the initial thiosuccinimide linkage. This results in a stable, ring-opened structure that is resistant to the retro-Michael reaction, a common pathway for drug deconjugation in traditional maleimide-based linkers. This enhanced stability is a critical factor in improving the therapeutic index of ADCs by minimizing off-target toxicity and increasing the concentration of the cytotoxic payload at the tumor site.

Physicochemical Properties

Understanding the chemical and physical properties of this compound and its derivatives is crucial for its effective use in bioconjugation.

| Property | Value | Reference |

| Chemical Name | Maleimide-L-Diaminopropionic acid (Boc)-N-hydroxysuccinimide ester | |

| Synonyms | Mal-L-Dap(Boc)-NHS | |

| Molecular Formula | C₁₆H₁₉N₃O₈ | |

| Molecular Weight | 381.34 g/mol | |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, desiccated |

Note: The related compound, Mal-L-Dap(Boc)-OH·DCHA, a dicyclohexylamine (B1670486) salt, is often used as a more stable precursor for solid-phase peptide synthesis.

Mechanism of Action: Achieving Irreversible Conjugation

The primary advantage of the Mal-L-Dap(Boc) linker lies in its ability to form a highly stable bond with the antibody. This is achieved through a two-step process following the initial conjugation.

Step 1: Thiol-Maleimide Conjugation

The maleimide group of the linker reacts with a free thiol group on the antibody, typically from a cysteine residue, via a Michael addition reaction. This forms a thiosuccinimide linkage.

Step 2: Boc Deprotection and Intramolecular Hydrolysis

The tert-butyloxycarbonyl (Boc) protecting group on the diaminopropionic acid moiety is removed under acidic conditions (e.g., using trifluoroacetic acid, TFA). The newly exposed primary amine is positioned to intramolecularly catalyze the hydrolysis of the adjacent thiosuccinimide ring. This ring-opening results in a stable succinamic acid thioether linkage that is resistant to the retro-Michael reaction, thus preventing premature drug release.

Below is a diagram illustrating this mechanism.

Quantitative Data on Stability and Conjugation Efficiency

The stability of the linker is a critical parameter for the efficacy and safety of an ADC. The Mal-Dap(Boc) linker demonstrates significantly improved stability compared to conventional maleimide linkers like SMCC.

Table 1: In Vivo Stability Comparison of a Self-Stabilizing Maleimide ADC vs. a Conventional Maleimide ADC in Rats [1]

| Time Point | Self-Stabilizing Maleimide ADC (% Payload Remaining) | Conventional Maleimide (mc) ADC (% Payload Remaining) |

| Day 1 | > 95% | ~ 70% |

| Day 3 | ~ 90% | ~ 50% |

| Day 7 | ~ 85% | < 40% |

Table 2: Factors Affecting Maleimide Conjugation Efficiency

| Parameter | Condition | Impact on Efficiency | Reference |

| pH | 6.5 - 7.5 | Optimal for specific thiol reaction | [2] |

| < 6.5 | Reaction rate slows significantly | [2] | |

| > 7.5 | Increased risk of maleimide hydrolysis and reaction with amines | [2] | |

| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Preferred; does not require removal before conjugation | |

| DTT (Dithiothreitol) | Must be removed post-reduction to prevent competition | ||

| Molar Excess of Linker | 5-20 fold | Generally recommended to drive the reaction to completion |

Experimental Protocols

This section provides detailed methodologies for the key steps in creating a stable ADC using this compound.

Antibody Reduction

Objective: To reduce the interchain disulfide bonds of an antibody to generate free thiol groups for conjugation.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Degassed buffers

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Prepare the antibody solution to a concentration of 2-10 mg/mL in a degassed buffer.

-

Add a 10-fold molar excess of TCEP solution to the antibody solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature under an inert atmosphere to prevent re-oxidation of the disulfide bonds.

-

Remove excess TCEP using a desalting column or a centrifugal concentrator, exchanging the buffer to a degassed conjugation buffer (e.g., PBS, pH 7.2).

-

Determine the concentration of the reduced antibody using a standard protein assay (e.g., BCA).

Conjugation of this compound to the Antibody

Objective: To react the maleimide group of the linker-drug construct with the free thiols on the reduced antibody.

Materials:

-

Reduced antibody solution

-

Mal-L-Dap(Boc)-Drug construct (pre-synthesized by reacting this compound with the drug)

-

Anhydrous DMSO or DMF

-

Degassed conjugation buffer (pH 7.0-7.5)

Procedure:

-

Allow the vial of the Mal-L-Dap(Boc)-Drug construct to warm to room temperature.

-

Prepare a 10 mM stock solution of the construct in anhydrous DMSO or DMF.

-

Add a 10-20 fold molar excess of the stock solution to the reduced antibody solution with gentle stirring.

-

Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

-

Purify the antibody-Mal-Dap(Boc)-drug conjugate from unreacted linker using size-exclusion chromatography (SEC) or a centrifugal concentrator.

Boc Deprotection and Ring Stabilization

Objective: To remove the Boc protecting group to facilitate the stabilizing hydrolysis of the thiosuccinimide ring.

Materials:

-

Purified antibody-Mal-Dap(Boc)-drug conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Neutralization buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a solution of 50% (v/v) TFA in DCM.

-

Lyophilize the purified conjugate if it is in an aqueous buffer.

-

Add the TFA/DCM solution to the lyophilized conjugate to fully dissolve it.

-

Incubate at room temperature for 5-10 minutes.

-

Neutralize the reaction by adding the neutralization buffer. The exposed amine will catalyze the rapid hydrolysis of the thiosuccinimide ring at neutral pH.

-

Purify the final, stabilized bioconjugate using SEC or a centrifugal concentrator to remove the deprotection reagents.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of a stable ADC using this compound.

Conclusion

This compound represents a significant advancement in bioconjugation chemistry, offering a robust solution to the instability of traditional maleimide-based linkers. By facilitating the formation of a stabilized, ring-opened thiosuccinimide linkage, this technology enables the development of more stable and effective ADCs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this powerful tool in their work, ultimately contributing to the creation of next-generation targeted therapeutics with improved safety and efficacy profiles.

References

An In-depth Technical Guide to the Physicochemical Properties of Mal-L-Dap(Boc)-OSu Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of Mal-L-Dap(Boc)-OSu, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the core characteristics of the linker, experimental protocols for its use, and the logical workflows involved in its application.

Core Physicochemical Properties

This compound is a specialized chemical entity designed for the stable linkage of biomolecules. Its structure incorporates a maleimide (B117702) group for reaction with thiols, a Boc-protected amine for controlled, staged reactions, and an OSu (N-Hydroxysuccinimide) ester for efficient conjugation to primary amines. The dicyclohexylamine (B1670486) (DCHA) salt form of the parent acid, Mal-L-Dap(Boc)-OH, is often used to improve stability and handling.[1]

Quantitative Data Summary

For clarity and comparative ease, the key quantitative properties of this compound and its common precursor, Mal-L-Dap(Boc)-OH·DCHA, are summarized below.

| Property | This compound | Mal-L-Dap(Boc)-OH·DCHA |

| Synonyms | N/A | Mal-Dap(Boc)·DCHA, (S)-Maleoyl-DPR(Boc)-OH·DCHA[2] |

| CAS Number | 1703778-79-3[3][4] | 1491152-23-8[2][5] |

| Molecular Formula | C16H19N3O8[3][4] | C24H39N3O6[2][5] |

| Molecular Weight | 381.34 g/mol [3][4] | 465.6 g/mol [2][5] |

| Appearance | White Crystalline Powder[2][5] | White Crystalline Powder[2] |

| Purity | ≥ 99.7% (Chiral HPLC)[2][5] | ≥ 99.7% (Chiral HPLC)[2][5] |

| Melting Point | N/A | 150 - 164 °C[2][5] |

| Optical Rotation | N/A | [a]D20 = -37 to -43 º (C=1 in MeOH)[2][5] |

| Storage Conditions | 2 years at -20°C (Powder)[3] | 0 - 8 °C[2][5] |

| Solubility in DMSO | 2 weeks at 4°C, 6 months at -80°C[3] | Soluble in DMSO or DMF[6] |

Note: Some data points are for the related DCHA salt, as it is a common precursor and its properties are more extensively documented.

Chemical Structure and Reaction Mechanism

The utility of this compound lies in its bifunctional nature, allowing for the sequential and controlled conjugation of two different molecular entities. The OSu ester provides a reactive site for primary amines, while the maleimide group targets thiol functionalities.

Caption: Structure of this compound and its reaction with a primary amine.

Experimental Protocols

The following are generalized protocols for the use of Mal-L-Dap(Boc) linkers in bioconjugation, particularly in the context of solid-phase peptide synthesis and antibody-drug conjugation.

I. Solid-Phase Peptide Synthesis (SPPS) of a Drug-Linker Moiety

This protocol outlines the incorporation of a Mal-L-Dap(Boc) moiety into a peptide sequence during SPPS.[5]

-

Resin Preparation: Swell a suitable resin in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

-

Coupling of Mal-L-Dap(Boc)-OH·DCHA:

-

Dissolve Mal-L-Dap(Boc)-OH·DCHA (3 equivalents), HOBt or Oxyma Pure (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to pre-activate the solution for 5-10 minutes.[5]

-

Add the activated linker solution to the deprotected resin and agitate for 2-4 hours.

-

Monitor the reaction completion using a Kaiser test.[5]

-

-

Washing: Thoroughly wash the resin with DMF and DCM.

-

Chain Elongation: Repeat the deprotection and coupling steps for subsequent amino acids.

-

Cleavage: Cleave the final drug-linker construct from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[5]

II. Antibody-Drug Conjugate (ADC) Formation

This protocol details the conjugation of a prepared drug-linker to a monoclonal antibody (mAb).[1]

-

Antibody Preparation: Prepare the mAb in a suitable buffer such as PBS (pH ~7.4) containing EDTA.[1]

-

Disulfide Bond Reduction:

-

Conjugation Reaction:

-

Purification: Purify the ADC from unreacted linker using size-exclusion chromatography (SEC) or a centrifugal concentrator.[7]

III. Boc Deprotection and Linker Stabilization

A key feature of the Mal-Dap(Boc) linker is the ability to enhance the stability of the maleimide-thiol linkage.[8]

-

Boc Deprotection:

-

Intramolecular Hydrolysis:

-

Neutralize the reaction mixture. The newly exposed primary amine on the Dap core will catalyze the intramolecular hydrolysis of the succinimide (B58015) ring.[7][8]

-

This ring-opening results in a more stable succinamic acid thioether linkage that is resistant to a retro-Michael reaction, thus enhancing the in vivo stability of the ADC.[6][8]

-

-

Final Purification: Purify the final, stabilized ADC to remove deprotection reagents and byproducts.[7]

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the conjugation and stabilization process.

Caption: Workflow for ADC conjugation and subsequent linker stabilization.

The Mal-Dap(Boc) linker system is not directly involved in intracellular signaling pathways.[8] Its primary function is to ensure the stable attachment of a payload to a targeting moiety until it reaches the target cell, thereby minimizing off-target toxicity and maximizing therapeutic efficacy.[8]

Caption: Logical relationship of the linker within the ADC's mechanism of action.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. This compound | CAS#:1703778-79-3 | Chemsrc [chemsrc.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: A Step-by-Step Guide to Solid-Phase Peptide Synthesis with Mal-L-Dap(Boc)-OSu

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[1] This methodology simplifies the purification process, as excess reagents and soluble by-products can be removed by simple filtration and washing.[1][2] This guide provides a detailed protocol for standard Fmoc-based SPPS with a specific focus on the incorporation of the specialized amino acid derivative, Mal-L-Dap(Boc)-OSu.

This compound is a valuable building block used to introduce a maleimide (B117702) functional group into a peptide sequence.[3] The maleimide moiety allows for highly specific and efficient covalent modification, primarily through a Michael addition reaction with thiol groups, such as those found in cysteine residues.[4][][6] This makes it an essential tool for creating complex biomolecules like antibody-drug conjugates (ADCs), imaging agents, and functionalized biomaterials for various applications in drug discovery and development.[3][7] The Boc-protected amino group on the diaminopropionic acid (Dap) side chain offers an orthogonal handle that can be selectively deprotected for further on-resin functionalization.[3]

Chemical and Physical Properties

The N-hydroxysuccinimide (OSu) ester of Mal-L-Dap(Boc) is a pre-activated form of the amino acid, designed for efficient coupling to a free amine on the peptide-resin. Key properties of the related starting material are summarized below.

| Property | Value |

| Compound Name | Maleimido-L-2,3-diaminopropionic acid, N-beta-Boc, N-succinimidyl ester |

| Synonyms | This compound |

| Molecular Formula | C₁₆H₁₈N₄O₈ |

| Molecular Weight | 394.34 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | 0 - 8 °C, protect from moisture |

| Primary Application | Incorporation of a maleimide functional group in SPPS |

| Conjugation Chemistry | Reacts with thiols (e.g., cysteine) to form a stable thioether bond[] |

Overall SPPS Workflow

The general workflow for incorporating this compound into a peptide sequence using Fmoc-SPPS is illustrated below. The cycle of deprotection and coupling is repeated until the desired sequence is assembled.

Experimental Protocols

These protocols are based on a standard 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales. Always use high-quality, peptide-synthesis-grade solvents.

Protocol 3.1: Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[8]

-

Weighing : Place the resin (e.g., ~135 mg for Rink Amide with a loading of 0.74 mmol/g) into a fritted reaction vessel.

-

Swelling : Add N,N-Dimethylformamide (DMF, 5 mL) to the resin. Agitate gently at room temperature for 30-60 minutes to swell the resin beads.[8]

-

Solvent Removal : Drain the DMF from the vessel.

Protocol 3.2: Standard Fmoc-SPPS Cycle

This cycle is used for all standard amino acids in the sequence.

-

Fmoc Deprotection :

-

Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

-

Agitate for 5 minutes and drain.

-

Repeat with a fresh 5 mL aliquot of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then Dichloromethane (DCM) (3 x 5 mL) to remove all traces of piperidine.[3]

-

-

Amino Acid Coupling (Standard) :

-

In a separate vessel, prepare the coupling solution:

-

Fmoc-protected amino acid (3 eq., 0.3 mmol)

-

HBTU (2.9 eq., 0.29 mmol) or other suitable activator.

-

N,N-Diisopropylethylamine (DIEA) (6 eq., 0.6 mmol)

-

Dissolve in a minimal amount of DMF (~3 mL).

-

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

Monitoring : Perform a Kaiser test to check for reaction completion (a negative result, indicated by clear or yellow beads, signifies a complete reaction).[9] If the test is positive, extend the coupling time or perform a second coupling.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

Protocol 3.3: Incorporation of this compound

This protocol replaces the standard coupling step (3.2.2) when the maleimide-functionalized amino acid is to be added to the sequence.

-

Deprotection : Ensure the N-terminal Fmoc group of the peptide-resin has been removed as described in Protocol 3.2.1.

-

Coupling Solution : In a separate vessel, dissolve this compound (2-3 equivalents, 0.2-0.3 mmol) and DIEA (2-3 equivalents, 0.2-0.3 mmol) in DMF (~4 mL). The OSu ester is pre-activated, so an additional activator like HBTU is not required.

-

Coupling Reaction : Add the this compound solution to the deprotected peptide-resin.

-

Agitation : Agitate the reaction mixture at room temperature. The reaction is typically faster than standard couplings; monitor progress after 30-60 minutes.

-

Monitoring : Perform a Kaiser test. A negative result confirms the successful coupling.

-

Washing : Once the reaction is complete, drain the solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Protocol 3.4: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups.

-

Final Deprotection : Perform a final Fmoc deprotection (Protocol 3.2.1) if the N-terminus should be a free amine.

-

Resin Washing : Wash the peptide-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail : Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a critical scavenger that protects the maleimide group from degradation by cations generated during deprotection.

-

Cleavage Reaction : Add the cleavage cocktail (~5 mL) to the dry resin. Agitate at room temperature for 2-3 hours.[2]

-

Peptide Precipitation : Filter the resin and collect the TFA solution. Reduce the volume with a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

-

Collection : Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times. Dry the final peptide pellet under vacuum.

Protocol 3.5: Peptide Purification and Analysis

-

Purification : Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization : Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Application: Thiol-Maleimide Bioconjugation

The incorporated maleimide group is now available for conjugation to any thiol-containing molecule.

Protocol 4.1: General Conjugation

-

Prepare Thiol Molecule : Dissolve the thiol-containing molecule (e.g., protein, peptide) in a degassed buffer at pH 7.0-7.5 (e.g., PBS or HEPES).[10][11] If the molecule contains disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes.[11]

-

Prepare Maleimide Peptide : Dissolve the maleimide-functionalized peptide in the same buffer. If solubility is an issue, a small amount of an organic co-solvent like DMSO can be used.[11]

-

Reaction : Add the maleimide-peptide solution to the thiol-molecule solution (a 1.5 to 5-fold molar excess of the peptide is common).

-

Incubation : Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

-

Quenching (Optional) : The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol or cysteine.

-

Purification : Purify the resulting conjugate using an appropriate method, such as size exclusion chromatography (SEC) or dialysis, to remove unreacted peptide.

Data Presentation

Quantitative data from the synthesis and analysis should be clearly documented. Below are template tables for presenting typical results.

Table 2: Reagent Quantities for a 0.1 mmol Synthesis

| Reagent | Equivalents | Amount (mmol) | Mass / Volume |

|---|---|---|---|

| Rink Amide Resin (0.74 mmol/g) | 1.0 | 0.1 | ~135 mg |

| Fmoc-Amino Acid (std.) | 3.0 | 0.3 | Varies |

| HBTU | 2.9 | 0.29 | ~110 mg |

| This compound | 2.0 | 0.2 | ~79 mg |

| DIEA | 6.0 (std) / 2.0 (Mal) | 0.6 / 0.2 | ~105 µL / ~35 µL |

| 20% Piperidine/DMF | - | - | 2 x 5 mL per cycle |

| TFA Cleavage Cocktail | - | - | ~5 mL |

Table 3: Typical RP-HPLC and Mass Spec Data

| Peptide Sequence | Purity (HPLC @ 220 nm) | Theoretical Mass (Da) | Observed Mass (Da) |

|---|---|---|---|

| Ac-Cys(Mal-Dap)-NH₂ | >95% | 374.42 | 374.5 [M+H]⁺ |

| GGY-Mal-Dap-K-NH₂ | >96% | 750.81 | 750.9 [M+H]⁺ |

By following these detailed protocols, researchers can successfully incorporate this compound into synthetic peptides, enabling the creation of advanced bioconjugates for a wide range of scientific applications.

References

- 1. bachem.com [bachem.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 6. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. peptide.com [peptide.com]

- 10. lifetein.com [lifetein.com]

- 11. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Fluorescent Probe Labeling using Mal-L-Dap(Boc)-OSu

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of cell biology, diagnostics, and drug development, the precise labeling of biomolecules with fluorescent probes is a cornerstone technique for visualizing and tracking targets of interest. Mal-L-Dap(Boc)-OSu is a heterobifunctional linker designed to create highly stable fluorescent probes. This linker features two distinct reactive moieties: an N-hydroxysuccinimide (OSu) ester for covalent bonding with primary amines, and a maleimide (B117702) group for specific reaction with thiol groups.

A key innovation of the this compound linker is the incorporation of a tert-butyloxycarbonyl (Boc)-protected L-diaminopropionic acid (Dap) residue. Following conjugation to a thiol-containing molecule, the Boc protecting group can be removed under acidic conditions to reveal a primary amine. This amine then acts as an intramolecular catalyst, promoting the hydrolysis of the succinimide (B58015) ring formed during the maleimide-thiol reaction. This process results in a more stable, open-ring structure that is resistant to the retro-Michael reaction, a common cause of deconjugation and signal loss with traditional maleimide-based linkers.[1][2]

These application notes provide a comprehensive guide to utilizing this compound for the synthesis of stable fluorescent probes, complete with detailed experimental protocols and visual workflows.

Physicochemical Properties

A clear understanding of the properties of this compound is crucial for its effective use in fluorescent probe synthesis.

| Property | Value |

| Full Chemical Name | Maleimido-L-diaminopropionic(Boc)-N-hydroxysuccinimide ester |

| Molecular Formula | C16H19N3O8 |

| Molecular Weight | 381.34 g/mol [3][] |

| CAS Number | 1703778-79-3[3] |

| Reactivity 1 | OSu ester reacts with primary amines (e.g., on fluorescent dyes, lysine (B10760008) residues) at pH 7.2-8.5. |

| Reactivity 2 | Maleimide reacts with thiols (e.g., on cysteine residues) at pH 6.5-7.5. |

| Storage | Store at -20°C, desiccated, and protected from light. |

Experimental Design and Workflow

The recommended approach for creating a fluorescent probe with this compound is a two-stage process. This strategy involves first conjugating the linker to an amine-containing fluorescent dye, creating an "activated fluorescent probe." This probe can then be used to label the thiol-containing target molecule of interest, such as a protein or peptide.

References

Application Notes and Protocols: A Detailed Guide to Boc Deprotection of Mal-L-Dap(Boc)-OSu Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-L-Dap(Boc)-OSu (N-α-Maleimido-N-β-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid, succinimidyl ester) is a heterobifunctional crosslinker integral to the synthesis of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). Its maleimide (B117702) group facilitates covalent attachment to thiol-containing molecules like cysteine residues on antibodies, while the Dap (diaminopropionic acid) core offers a site for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group on the β-amino group of Dap enables a sequential conjugation strategy. The removal of the Boc group is a critical step, unmasking a primary amine that can be used for subsequent modifications or to enhance the stability of the maleimide-thiol linkage.[1] This document provides detailed protocols for the Boc deprotection of this compound conjugates.

A key application of the deprotected Mal-L-Dap linker is the "self-stabilization" of the maleimide-thiol conjugate. The thioether bond formed between a maleimide and a thiol is susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload in vivo. Following Boc deprotection, the exposed primary amine is positioned to intramolecularly catalyze the hydrolysis of the succinimide (B58015) ring. This results in a more stable, acyclic succinamic acid thioether linkage, which is resistant to the retro-Michael reaction and enhances the in vivo stability of the ADC.[1]

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by factors such as the concentration of the acid, reaction time, and temperature. The following table summarizes a comparison of different trifluoroacetic acid (TFA) concentrations for Boc deprotection. While this data is derived from solid-phase peptide synthesis, it provides a useful reference for solution-phase reactions with this compound conjugates.[2] It is important to note that optimal conditions should be determined empirically for each specific conjugate.[1]

| Condition ID | TFA Concentration in DCM | Reaction Time (minutes) | Average Purity (%) | Key Observations | Reference |

| 1 | 55% | 30 | ~9% higher | Higher purity peptides obtained on average. | [2] |

| 2 | 100% | 5 | Lower | The major impurity corresponded to the omission of the second amino acid residue, likely due to insufficient resin swelling and incomplete Boc removal. | [2] |

Experimental Protocols

The most common and effective method for Boc deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA), in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).[1] The reaction is generally rapid and proceeds efficiently at room temperature.[1]

Materials:

-

This compound conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Toluene (optional, for removal of residual TFA)

-

Diethyl ether (optional, for precipitation)

-

Saturated sodium bicarbonate solution (optional, for basic work-up)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and stirring equipment

-

Analytical instrumentation for reaction monitoring (e.g., TLC, LC-MS)

General Protocol for Boc Deprotection:

-

Dissolution: Dissolve the this compound conjugate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Acid Addition: Add TFA to the solution. The concentration of TFA can be varied, but a common starting point is a 1:1 ratio of TFA to DCM.[3]

-

Reaction: Stir the reaction mixture at room temperature. The reaction time can range from 30 minutes to several hours.[1]

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.[1]

-

Work-up:

-

Standard Procedure: Upon completion, remove the solvent and excess TFA in vacuo. To aid in the removal of residual TFA, co-evaporate the residue with toluene.[1] The resulting deprotected conjugate (as a TFA salt) can often be used directly in the next step after thorough drying.

-

Purification (Optional): For purification, the crude product can be precipitated by adding it to a cold, non-polar solvent like diethyl ether.[1] Alternatively, purification can be achieved by chromatography, such as High-Performance Liquid Chromatography (HPLC).[1]

-

Neutralization (Optional): If the TFA salt is not desired, a basic work-up can be performed. After removing the bulk of the TFA and DCM, dissolve the residue in an appropriate organic solvent and wash with a mild base such as a saturated sodium bicarbonate solution, followed by extraction with an organic solvent.[1]

-

Safety Precautions:

-

Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Dichloromethane is a volatile and potentially hazardous solvent; handle it with care in a fume hood.

-

Always work under anhydrous conditions to prevent unwanted side reactions.

Diagrams

Experimental Workflow for Boc Deprotection

Caption: Experimental workflow for the Boc deprotection of this compound conjugates.

Logical Relationship of the Deprotected Linker in an ADC's Mechanism of Action

While the Boc deprotection itself is a chemical synthesis step performed prior to administration, the resulting stabilized linker is crucial for the mechanism of action of the ADC. The following diagram illustrates the logical role of the deprotected and stabilized linker in the context of an ADC delivering its payload to a target cell.

Caption: Role of the deprotected linker in the ADC mechanism of action.

References

Application Notes and Protocols for Mal-L-Dap(Boc)-OSu Conjugation to Cysteine Residues in Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biopharmaceutical development, enabling the creation of advanced therapeutics such as Antibody-Drug Conjugates (ADCs). The Mal-L-Dap(Boc)-OSu reagent is a sophisticated heterobifunctional linker designed for the stable and specific conjugation of payloads to cysteine residues on proteins. This linker system offers a significant advantage over traditional maleimide-based conjugation by minimizing payload detachment in vivo.

The core of this technology lies in the maleimide (B117702) group, which reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction to form a thioether bond. The key innovation is the N-α-Maleimido-N-β-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid (Mal-L-Dap(Boc)) backbone. Following the initial conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the diamino propionic acid moiety can be removed under mild acidic conditions. The newly exposed primary amine then acts as an intramolecular catalyst, facilitating the hydrolysis of the adjacent succinimide (B58015) ring. This ring-opening results in a highly stable, linear amide linkage that is resistant to the retro-Michael reactions that can lead to premature drug release with conventional maleimide linkers.[1][2][3]

These application notes provide a detailed overview and protocols for the successful conjugation of this compound to protein cysteine residues, characterization of the resulting conjugate, and a discussion of key experimental parameters.

Chemical Principle and Advantages

The conjugation and subsequent stabilization process using this compound follows a distinct two-stage mechanism that ensures a stable final product.

Advantages of the Mal-L-Dap(Boc) System:

-

Enhanced Stability: The intramolecular hydrolysis of the thiosuccinimide ring forms a stable, irreversible amide bond, preventing the retro-Michael reaction that is a common issue with traditional maleimide linkers. This leads to greater conjugate stability in plasma.[2][3]

-

Improved Pharmacokinetics: Increased in vivo stability can lead to a more predictable pharmacokinetic profile and a wider therapeutic window for ADCs.[3]

-

Site-Specificity: The maleimide group provides high selectivity for free thiol groups of cysteine residues, allowing for controlled, site-specific conjugation.

-

Homogeneity: When used with proteins containing engineered cysteines, this technology can lead to the production of highly homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR).

Quantitative Data Summary

The efficiency of the conjugation reaction and the resulting drug-to-antibody ratio (DAR) are critical quality attributes of the final bioconjugate. These parameters are influenced by several factors, including the molar excess of the this compound linker and the number of available cysteine residues on the protein. The following tables provide a summary of expected outcomes based on typical experimental conditions.

Table 1: Influence of Molar Excess of this compound on Average DAR

| Molar Excess of Linker (Linker:Protein) | Expected Average DAR* | Predominant Species (DAR) |

| 2:1 | 1.5 - 2.0 | 2 |

| 5:1 | 3.0 - 3.8 | 4 |

| 10:1 | 3.8 - 4.2 | 4 |

| 20:1 | ~4.0 | 4 |

*Based on a typical IgG antibody with four accessible interchain disulfide bonds (eight available cysteine residues after reduction).

Table 2: Characterization of Protein-Mal-L-Dap(Boc) Conjugate

| Analytical Technique | Parameter Measured | Typical Result |

| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution and average DAR | Separation of species with different numbers of conjugated linkers (DAR 0, 2, 4, 6, 8). |

| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | Mass of light and heavy chains, DAR confirmation | Increased mass of light and heavy chains corresponding to the addition of the linker-payload. |

| Size Exclusion Chromatography (SEC) | Aggregation and purity | High-purity monomer peak with minimal aggregation. |

| UV/Vis Spectroscopy | Average DAR | Calculation of average DAR based on the absorbance of the protein and the conjugated payload. |

Experimental Protocols

The following protocols provide a general framework for the conjugation of this compound to cysteine residues in a protein, such as a monoclonal antibody. Optimization may be required for specific proteins and payloads.

Protocol 1: Partial Reduction of Protein Disulfide Bonds

This protocol is for proteins, like antibodies, where cysteine residues are present as disulfide bonds and need to be reduced to generate free thiols for conjugation.

Materials:

-

Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting column or diafiltration equipment

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

Procedure:

-

Prepare the protein solution at a suitable concentration (e.g., 5-10 mg/mL) in the reaction buffer.

-

Add a 10- to 50-fold molar excess of TCEP to the protein solution. The exact amount of TCEP will determine the extent of disulfide bond reduction and should be optimized.[1]

-

Remove the excess TCEP using a desalting column or through diafiltration, exchanging the buffer to the reaction buffer.[1]

Protocol 2: Conjugation of this compound to Reduced Protein

Materials:

-

Reduced protein with free thiol groups

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

N-acetylcysteine or L-cysteine (for quenching)

Procedure:

-

Immediately after the reduction and removal of the reducing agent, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.

-

Add a 5- to 20-fold molar excess of the this compound solution to the reduced protein solution.[1] The final concentration of the organic solvent should be kept below 10% (v/v) to prevent protein denaturation.[1]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.[1]

-

To quench the reaction, add a 2-fold molar excess of N-acetylcysteine or L-cysteine relative to the initial amount of this compound and incubate for 30 minutes.[1]

-

Purify the conjugate to remove unreacted linker and quenching agent using size-exclusion chromatography (SEC) or a centrifugal concentrator.

Protocol 3: Boc Deprotection and Intramolecular Stabilization

This step is crucial for achieving the enhanced stability of the conjugate.

Materials:

-

Purified Protein-Mal-L-Dap(Boc) conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Neutralization buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a solution of 50% (v/v) TFA in DCM.[2]

-

Add the TFA/DCM solution to the purified and, if necessary, lyophilized conjugate. The volume should be sufficient to fully dissolve the conjugate.

-

Incubate at room temperature for 5-10 minutes.[2]

-

Neutralize the reaction by adding the neutralization buffer. The exposed amine will then catalyze the hydrolysis of the thiosuccinimide ring, a reaction that proceeds rapidly at neutral pH.[2]

-

Purify the final, stabilized bioconjugate using SEC or a centrifugal concentrator to remove the deprotection reagents and byproducts.[2]

Visualizations

Experimental Workflow

Caption: A high-level experimental workflow for the conjugation of this compound to a protein.

Signaling Pathway of Stabilization

Caption: The chemical pathway of Mal-L-Dap(Boc) conjugation and subsequent intramolecular stabilization.

References

- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]

- 2. agilent.com [agilent.com]

- 3. Influence of antibody-drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

On-Resin Conjugation of Peptides with Mal-L-Dap(Boc)-OSu: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents and the development of sophisticated biomaterials often rely on the precise and stable conjugation of peptides to various molecular entities. Maleimide (B117702) chemistry is a cornerstone of bioconjugation, facilitating the specific and efficient formation of stable thioether bonds with cysteine residues. This document provides detailed application notes and protocols for the on-resin conjugation of peptides with (S)-3-((tert-butoxycarbonyl)amino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid N-succinimidyl ester (Mal-L-Dap(Boc)-OSu).

This compound is an advanced heterobifunctional linker designed for the incorporation of a maleimide functionality onto the N-terminus of a peptide during solid-phase peptide synthesis (SPPS). The N-hydroxysuccinimide (OSu) ester provides a highly reactive group for efficient coupling to the free N-terminal amine of the resin-bound peptide. The incorporated diaminopropionic acid (Dap) moiety, with its Boc-protected side-chain amine, introduces a key feature: upon deprotection, this amine can catalyze the intramolecular hydrolysis of the thiosuccinimide ring formed after conjugation to a thiol. This "self-stabilizing" mechanism converts the potentially reversible thioether linkage into a stable, irreversible bond, significantly enhancing the in vivo stability of the resulting conjugate, a critical attribute for therapeutics like antibody-drug conjugates (ADCs).[1]

These protocols are designed to guide researchers through the efficient on-resin incorporation of this linker, ensuring high yields and purity for the synthesis of maleimide-functionalized peptides ready for subsequent conjugation.

Data Presentation

While specific quantitative data for the on-resin conjugation efficiency of this compound is not extensively published in comparative tables, the following table summarizes expected outcomes and provides a comparison with related methods based on available literature for similar compounds. The efficiency of on-resin modifications can be influenced by factors such as peptide sequence, resin type, and reaction conditions.[2]

| Parameter | On-Resin Conjugation with this compound | On-Resin Coupling of Maleimide Acetic Acid | In-Solution NHS Ester Conjugation |

| Typical Reagents | This compound, DIPEA (optional), DMF | Maleimide acetic acid, DIC, HOBt, DMF | NHS-ester of maleimide linker, aqueous buffer/co-solvent |

| Typical Reaction Time | 2-4 hours | 2-12 hours | 1-4 hours |

| Expected Coupling Efficiency | >90% (monitored by Kaiser test) | >90% (monitored by Kaiser test) | Variable, often lower for complex peptides |

| Key Advantages | Direct coupling, no pre-activation needed, self-stabilizing feature. | Utilizes standard SPPS coupling reagents. | Can be performed post-purification. |

| Potential Challenges | Steric hindrance with bulky N-terminal residues. | Potential for side reactions with some coupling reagents. | Peptide solubility issues, potential for multiple labeling sites. |

Experimental Protocols

This section provides a detailed protocol for the on-resin N-terminal conjugation of a peptide with this compound. This procedure assumes the peptide has been synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) and the N-terminal Fmoc group has been removed.

Materials

-

Peptide-bound resin (with free N-terminal amine)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization)

-

Piperidine (B6355638), 20% (v/v) in DMF (for Fmoc removal)

-

Reagents for Kaiser test (Ninhydrin solutions)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

-

Reaction vessel for SPPS

Protocol 1: On-Resin N-Terminal Conjugation

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the fully assembled peptide-resin has been removed by treating with 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and other reagents.

-

Swell the resin in DMF for at least 30 minutes before conjugation.

-

-

Conjugation Reaction:

-

Prepare a solution of this compound (2-3 equivalents relative to the resin loading) in DMF.

-

Drain the DMF from the swelled resin.

-

Add the this compound solution to the resin.

-

If the N-terminal amine is in its salt form (e.g., TFA salt), a small amount of a non-nucleophilic base like DIPEA (2-3 equivalents) can be added to facilitate the reaction. However, the OSu ester is highly reactive and may proceed efficiently without a base.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Monitoring the Reaction:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

-

Perform a Kaiser test to check for the presence of free primary amines.

-

A negative Kaiser test (yellow beads) indicates a complete conjugation reaction. If the test is positive (blue beads), the reaction time can be extended, or a second addition of the reagent can be performed.

-

-

Washing:

-

Once the conjugation is complete, drain the reaction solution.

-

Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove any unreacted this compound and by-products.

-

Dry the resin under vacuum.

-

Protocol 2: Cleavage and Deprotection

-

Resin Preparation for Cleavage:

-

Wash the dried, conjugated peptide-resin with DCM (3-5 times).

-

Dry the resin thoroughly under vacuum for at least 1 hour.

-

-

Cleavage Reaction:

-

Prepare a fresh cleavage cocktail appropriate for the peptide's amino acid composition. A standard cocktail is Reagent K (95% TFA, 2.5% water, 2.5% TIS).

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. This step will cleave the peptide from the resin and remove the Boc protecting group from the Dap side chain and other acid-labile side-chain protecting groups.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether (10-20 times the volume of the filtrate).

-

Centrifuge the suspension to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage cocktail.

-

Dry the crude peptide under vacuum.

-

-

Purification:

-

Purify the crude maleimide-functionalized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

References